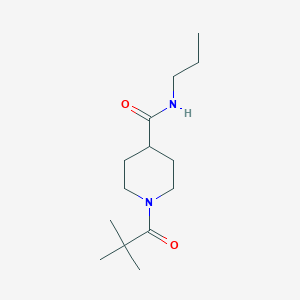![molecular formula C18H27N3O4S B4748106 1-{2-[(4-methylphenyl)(methylsulfonyl)amino]butanoyl}-4-piperidinecarboxamide](/img/structure/B4748106.png)
1-{2-[(4-methylphenyl)(methylsulfonyl)amino]butanoyl}-4-piperidinecarboxamide
Vue d'ensemble
Description
1-{2-[(4-methylphenyl)(methylsulfonyl)amino]butanoyl}-4-piperidinecarboxamide, also known as MP-10, is a small molecule inhibitor that has been studied for its potential therapeutic effects in various diseases.
Mécanisme D'action
1-{2-[(4-methylphenyl)(methylsulfonyl)amino]butanoyl}-4-piperidinecarboxamide exerts its therapeutic effects by inhibiting the activity of a specific enzyme called phosphodiesterase 10A (PDE10A). PDE10A is involved in the regulation of cyclic nucleotides, which are important signaling molecules in the body. By inhibiting PDE10A, 1-{2-[(4-methylphenyl)(methylsulfonyl)amino]butanoyl}-4-piperidinecarboxamide increases the levels of cyclic nucleotides, leading to the observed therapeutic effects.
Biochemical and Physiological Effects:
1-{2-[(4-methylphenyl)(methylsulfonyl)amino]butanoyl}-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects. In cancer, 1-{2-[(4-methylphenyl)(methylsulfonyl)amino]butanoyl}-4-piperidinecarboxamide inhibits cell proliferation and induces apoptosis by reducing the levels of phosphorylated Akt and increasing the levels of cleaved caspase-3. In inflammation, 1-{2-[(4-methylphenyl)(methylsulfonyl)amino]butanoyl}-4-piperidinecarboxamide reduces the production of inflammatory cytokines and chemokines such as TNF-α and MCP-1. In neurological disorders, 1-{2-[(4-methylphenyl)(methylsulfonyl)amino]butanoyl}-4-piperidinecarboxamide improves cognitive function and reduces neuroinflammation by increasing the levels of cAMP and cGMP.
Avantages Et Limitations Des Expériences En Laboratoire
1-{2-[(4-methylphenyl)(methylsulfonyl)amino]butanoyl}-4-piperidinecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to have high selectivity for PDE10A, which reduces the potential for off-target effects. However, 1-{2-[(4-methylphenyl)(methylsulfonyl)amino]butanoyl}-4-piperidinecarboxamide also has some limitations. It has a relatively short half-life in vivo, which may limit its therapeutic potential. It also has poor solubility in aqueous solutions, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of 1-{2-[(4-methylphenyl)(methylsulfonyl)amino]butanoyl}-4-piperidinecarboxamide. One direction is to optimize the synthesis method to increase the yield and purity of the compound. Another direction is to investigate the potential therapeutic effects of 1-{2-[(4-methylphenyl)(methylsulfonyl)amino]butanoyl}-4-piperidinecarboxamide in other diseases such as metabolic disorders and cardiovascular diseases. Additionally, further studies are needed to explore the pharmacokinetics and pharmacodynamics of 1-{2-[(4-methylphenyl)(methylsulfonyl)amino]butanoyl}-4-piperidinecarboxamide in vivo, which may lead to the development of more effective therapeutic strategies.
Applications De Recherche Scientifique
1-{2-[(4-methylphenyl)(methylsulfonyl)amino]butanoyl}-4-piperidinecarboxamide has been studied for its potential therapeutic effects in various diseases such as cancer, inflammation, and neurological disorders. In cancer, 1-{2-[(4-methylphenyl)(methylsulfonyl)amino]butanoyl}-4-piperidinecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation, 1-{2-[(4-methylphenyl)(methylsulfonyl)amino]butanoyl}-4-piperidinecarboxamide has been shown to reduce the production of inflammatory cytokines and chemokines. In neurological disorders, 1-{2-[(4-methylphenyl)(methylsulfonyl)amino]butanoyl}-4-piperidinecarboxamide has been shown to improve cognitive function and reduce neuroinflammation.
Propriétés
IUPAC Name |
1-[2-(4-methyl-N-methylsulfonylanilino)butanoyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-4-16(18(23)20-11-9-14(10-12-20)17(19)22)21(26(3,24)25)15-7-5-13(2)6-8-15/h5-8,14,16H,4,9-12H2,1-3H3,(H2,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDAVKWECRGKQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)C(=O)N)N(C2=CC=C(C=C2)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[(4-Methylphenyl)(methylsulfonyl)amino]butanoyl}piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl (2-{[3-(3-nitrophenyl)acryloyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4748024.png)
![N-(2,4-dimethoxyphenyl)-2-{[(4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4748037.png)
![ethyl 4-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-2-(isopropylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4748041.png)
![5-imino-6-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4748046.png)

![2-{4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B4748053.png)
![3-[3-(2,4-dimethylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4748063.png)
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4748071.png)
![2-(1-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)-N-phenylacetamide](/img/structure/B4748078.png)
![1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B4748080.png)
![7-tert-butyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4748084.png)
![N-(2-bromophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B4748092.png)
![2-[(3,4-dichlorophenyl)acetyl]-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide](/img/structure/B4748096.png)
![N-(3,4-dichlorophenyl)-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide](/img/structure/B4748113.png)